4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid
Overview
Description
4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid is an organic compound that belongs to the class of sulfanilides. This compound is characterized by the presence of a benzoic acid moiety substituted with a methylsulfonyl and phenylamino group. It is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid typically involves the reaction of benzoic acid derivatives with methylsulfonyl and phenylamino groups under controlled conditions. One common method involves the use of formaldehyde and a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a beta-lactamase inhibitor.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid involves its interaction with specific molecular targets. For instance, it acts as a beta-lactamase inhibitor by binding to the enzyme and preventing it from breaking down beta-lactam antibiotics. This enhances the efficacy of the antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(methylsulfonyl)benzoic acid
- Methyl 3-amino-5-(methylsulfonyl)benzoate
- N-(4-((Methylsulfonyl)amino)phenyl)methanesulfonamide
- Methyl 2-(methyl(methylsulfonyl)amino)benzoate
Uniqueness
4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a beta-lactamase inhibitor sets it apart from other similar compounds, making it valuable in the development of antibiotic therapies .
Properties
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-21(19,20)16(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(17)18/h2-10H,11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWLPUHRWSDBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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